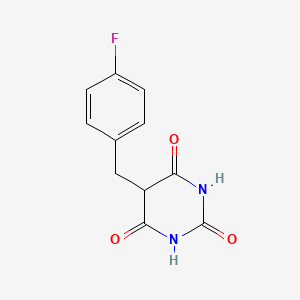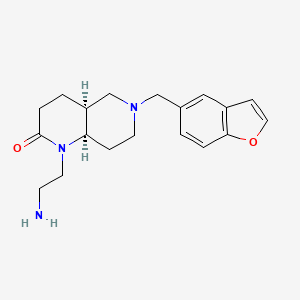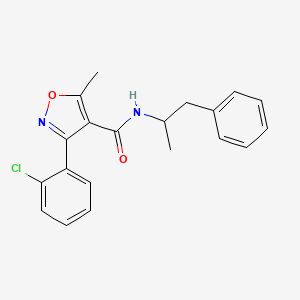
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as EPU, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. EPU is a urea derivative that has shown promising results in various studies due to its unique properties.
作用機序
The mechanism of action of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to affect various cellular processes. In cancer cells, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and eventually cell death. In inflammation, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In fungi, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea disrupts the cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. In inflammation, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to decrease the production of inflammatory mediators such as prostaglandins and cytokines. In fungi, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to disrupt the cell membrane, leading to cell death.
実験室実験の利点と制限
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea also has some limitations, including its high cost and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. In medicine, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has shown promising results as a potential treatment for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in humans. In agriculture, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has shown potential as a herbicide and insecticide. Further studies are needed to determine the efficacy and safety of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in different crops and pests.
Conclusion
In conclusion, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is a urea derivative that has shown promising results in various studies due to its unique properties. N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has potential applications in the field of medicine and agriculture. Further studies are needed to determine the optimal dosage and administration route for N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in humans and the efficacy and safety of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea in different crops and pests.
合成法
The synthesis of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 2-ethylphenyl isocyanate with 6-methyl-2-pyridinylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is crucial for its use in scientific research, as impurities can affect the results of experiments.
科学的研究の応用
N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have antitumor, anti-inflammatory, and antifungal properties. In agriculture, N-(2-ethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been studied for its potential use as a herbicide and insecticide.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-12-8-4-5-9-13(12)17-15(19)18-14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSONCDHCLOFQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)

![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)

![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)